N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) scaffold. Key structural features include:
- Pyrrolidone moiety: A 2-oxopyrrolidin-1-yl group attached to the 4-position of a 3-methylphenyl ring. This lactam structure is known for enhancing solubility and modulating pharmacokinetic properties .
- Aromatic and alkyl hybrid system: The 3-methylphenyl group provides hydrophobic interactions, while the ethanediamide core facilitates hydrogen bonding.
Properties
IUPAC Name |
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWIABYBGNPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCCO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 344.43 g/mol |
| InChI Key | InChI=1S/C19H24N4O2/c1-3/h4-5,7,10,12H,2-3H2,1H3,(H,20,24)(H,21,25) |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the cell. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis. The precise molecular targets remain under investigation but are believed to involve pathways linked to cancer cell growth and bacterial resistance mechanisms.
Antibacterial Activity
Recent studies have highlighted the potential of similar compounds in targeting bacterial enzymes such as MurA, which is crucial for peptidoglycan synthesis in bacteria. For instance, derivatives with similar structural motifs have shown promising antibacterial activity against resistant strains of Escherichia coli and Clostridioides difficile . The compound's ability to inhibit MurA could position it as a candidate for developing new antibiotics.
Anticancer Properties
In vitro studies have suggested that compounds structurally related to N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression .
Study 1: Antibacterial Efficacy
A recent study evaluated a series of oxopyrazolidinone derivatives for their antibacterial properties. Compounds with structural similarities to N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide demonstrated IC50 values ranging from 9.8 to 12.2 μM against the MurA enzyme . This suggests a potential pathway for the development of new antibacterial agents.
Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity . This highlights the therapeutic potential of compounds within this structural class.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ethanediamide vs. Sulfonamide/Isoindolinone: The target compound’s ethanediamide core distinguishes it from sulfonamide or isoindolinone-based analogs (e.g., ), which exhibit higher solubility (83%) but lack the conformational flexibility provided by the oxolane group .
- Pyrrolidone vs. Chromenone/Pyrazolopyrimidine: Unlike the chromenone-pyrazolopyrimidine hybrid in , the target’s pyrrolidone ring may confer better metabolic stability due to reduced aromatic oxidation susceptibility .
- Oxolane vs.
Functional and Pharmacological Comparisons
Hypothesized Targets Based on Structural Motifs:
Kinase Inhibition : Ethanediamide derivatives (e.g., ) often target ATP-binding pockets in kinases due to their hydrogen-bonding capacity. The pyrrolidone moiety may enhance selectivity for tyrosine kinases .
GPCR Modulation : The oxolane group’s rigidity and pyrrolidone’s lactam structure resemble ligands for G-protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors.
Proteasome Inhibition : Analogous pyrrolidinyl-aryl hybrids () exhibit activity against proteasomal enzymes, suggesting a possible shared mechanism .
ADME Properties (Inferred):
- Solubility : Lower than sulfonamide analogs () due to the absence of polar sulfonyl groups.
- Metabolic Stability: Superior to chromenone derivatives () owing to the absence of labile ester or ketone groups.
- Bioavailability : Likely moderate, with the oxolane group balancing hydrophobicity and membrane permeability.
Q & A
Q. Q1: What are the critical steps for optimizing the multi-step synthesis of N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide?
A: The synthesis involves sequential coupling of the pyrrolidinone-substituted phenyl group with the tetrahydrofuran (oxolan) methylamine via ethanediamide linkages. Key steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize side reactions.
- Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) during intermediate steps to ensure regioselectivity.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates, followed by recrystallization for final product purity .
- Yield optimization : Reaction temperature control (e.g., 0–5°C for sensitive steps) and catalyst selection (e.g., piperidine for condensation reactions) .
Q. Q2: Which analytical techniques are essential for validating the structural integrity of this compound?
A:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm connectivity of the phenyl, pyrrolidinone, and oxolan moieties. Key signals include aromatic protons (~6.8–7.5 ppm) and oxolan methylene protons (~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+) and rule out impurities.
- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and pyrrolidinone carbonyl (~1750 cm⁻¹) .
Q. Q3: How can researchers assess the compound’s solubility and stability for in vitro assays?
A:
- Solubility screening : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). Measure solubility via UV-Vis spectroscopy at λmax ~255 nm .
- Stability profiling : Incubate the compound in simulated biological fluids (e.g., plasma, pH 1–9 buffers) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. Q4: What mechanistic hypotheses explain contradictory bioactivity data in enzyme inhibition assays?
A: Discrepancies may arise from:
- Target promiscuity : The pyrrolidinone moiety may interact with off-target enzymes (e.g., kinases vs. proteases). Validate via competitive binding assays with known inhibitors .
- Stereochemical effects : The oxolan methyl group’s configuration (R/S) could alter binding kinetics. Use chiral chromatography to separate enantiomers and test individually .
- Metabolic interference : Hepatic metabolites (e.g., hydroxylated derivatives) may exhibit antagonistic activity. Perform hepatic microsome assays to identify active metabolites .
Q. Q5: How can computational modeling guide the design of derivatives with enhanced binding affinity?
A:
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or β-secretase). Focus on hydrogen bonding between the ethanediamide group and catalytic residues .
- QSAR analysis : Correlate substituent electronegativity (e.g., methyl vs. chloro on the phenyl ring) with IC50 values to predict optimal modifications .
- MD simulations : Assess conformational stability of the pyrrolidinone ring under physiological conditions (e.g., solvation effects) .
Q. Q6: What strategies resolve discrepancies in reported synthetic yields for analogous ethanediamides?
A: Contradictory yields may stem from:
- Reaction scale : Pilot-scale reactions (mg) often report higher yields than industrial-scale (g) due to heat dissipation inefficiencies. Use microwave-assisted synthesis for uniform heating .
- Catalyst purity : Trace metal contaminants in catalysts (e.g., Pd/C) can deactivate intermediates. Pre-purify catalysts via Soxhlet extraction .
- Byproduct formation : Monitor reactions in real-time via inline FTIR to detect side products (e.g., hydrolysis of amides to carboxylic acids) .
Methodological Considerations
Q. Table 1: Comparative Reactivity of Key Functional Groups
| Functional Group | Reactivity in Amidation | Preferred Conditions |
|---|---|---|
| Pyrrolidinone | Moderate (steric hindrance) | DMF, 50°C, 12h |
| Oxolan methylamine | High (nucleophilic amine) | THF, RT, 4h |
| Ethanediamide | Low (requires activation) | EDC/HOBt, 0°C |
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| 1H NMR (400 MHz) | 2.1 ppm (CH3, pyrrolidinone) | |
| 13C NMR | 170.5 ppm (C=O, ethanediamide) | |
| HRMS (ESI+) | m/z 413.1872 ([M+H]+) |
Research Gaps and Future Directions
- In vivo pharmacokinetics : No data exist on blood-brain barrier penetration, critical for CNS-targeted applications.
- Toxicity profiling : Limited studies on hepatotoxicity; prioritize Ames tests and micronucleus assays .
- Crystallography : X-ray diffraction data are lacking, hindering precise bond-angle analysis for QSAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
